molecular formula C19H15ClN2O B4818246 N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide

Cat. No.: B4818246
M. Wt: 322.8 g/mol
InChI Key: VALDEBHXPFROHM-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C19H16ClN3O and a molecular weight of 337.803 g/mol

Mechanism of Action

Target of Action

The primary target of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process vital for the growth and development of new blood vessels .

Mode of Action

This interaction could potentially inhibit the signaling pathways associated with VEGFR1, thereby affecting angiogenesis .

Biochemical Pathways

The compound’s interaction with VEGFR1 affects the angiogenesis pathway . Angiogenesis is a complex process involving the growth of new blood vessels from pre-existing ones, which is crucial for many physiological processes, including wound healing and embryonic development .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action is the potential inhibition of angiogenesis due to its interaction with VEGFR1 . This could lead to the suppression of new blood vessel formation, which could have significant implications in conditions where angiogenesis is a factor, such as cancer .

Action Environment

The action of this compound, like any other compound, can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 3-pyridylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)-pyridin-3-ylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c20-17-10-8-14(9-11-17)18(16-7-4-12-21-13-16)22-19(23)15-5-2-1-3-6-15/h1-13,18H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALDEBHXPFROHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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